Bis(2,3,5,6-tetrafluorophenyl)sulfide
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Overview
Description
Bis(2,3,5,6-tetrafluorophenyl)sulfide: is a chemical compound with the molecular formula C₁₂H₂F₈S and a molecular weight of 330.197 g/mol . It is characterized by the presence of two tetrafluorophenyl groups attached to a sulfur atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,5,6-tetrafluorophenyl)sulfide typically involves the reaction of 2,3,5,6-tetrafluorophenyl halides with sulfur-containing reagents under controlled conditions. One common method is the reaction of 2,3,5,6-tetrafluorophenyl iodide with sodium sulfide in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Bis(2,3,5,6-tetrafluorophenyl)sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The tetrafluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and diethyl ether.
Substitution: Amines, thiols, and polar aprotic solvents like DMF.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Substituted tetrafluorophenyl derivatives.
Scientific Research Applications
Bis(2,3,5,6-tetrafluorophenyl)sulfide is utilized in various scientific research fields due to its unique properties:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Bis(2,3,5,6-tetrafluorophenyl)sulfide involves its interaction with molecular targets through its tetrafluorophenyl groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their function and activity. The sulfur atom in the compound can also participate in redox reactions, further modulating its effects .
Comparison with Similar Compounds
- Bis(2,3,5,6-tetrafluorophenyl)disulfide
- Bis(2,3,5,6-tetrafluorophenyl)selenide
- Bis(2,3,5,6-tetrafluorophenyl)telluride
Comparison: Bis(2,3,5,6-tetrafluorophenyl)sulfide is unique due to its specific combination of tetrafluorophenyl groups and sulfur atom, which imparts distinct chemical and physical properties. Compared to its analogs, such as Bis(2,3,5,6-tetrafluorophenyl)disulfide, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)sulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F8S/c13-3-1-4(14)8(18)11(7(3)17)21-12-9(19)5(15)2-6(16)10(12)20/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUBTAOGKIAJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)SC2=C(C(=CC(=C2F)F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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